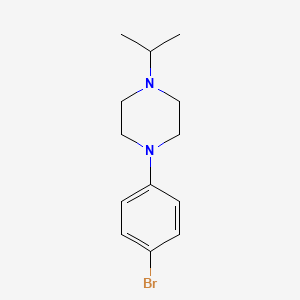

1-(4-Bromophenyl)-4-isopropylpiperazine

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-4-isopropylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-4-isopropylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHMZWBUSAXLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464856 | |

| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844431-60-3 | |

| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Bromophenyl)-4-isopropylpiperazine as a research chemical

[1]

Part 1: Executive Summary & Chemical Identity[1]

1-(4-Bromophenyl)-4-isopropylpiperazine (CAS: 844431-60-3 ) is a substituted phenylpiperazine derivative utilized primarily as a chemical probe in neuroscience and a building block in medicinal chemistry.[1] Structurally, it consists of a piperazine ring N-substituted with a para-bromophenyl group and an isopropyl moiety.[1]

This scaffold belongs to a "privileged class" of monoamine receptor ligands. While the parent compound, 1-(4-bromophenyl)piperazine (pBPP ), is a known non-selective serotonin (5-HT) receptor agonist and metabolite, the addition of the bulky N-isopropyl group significantly alters its physicochemical profile, enhancing lipophilicity and modifying receptor subtype selectivity (e.g., favoring Sigma-1 or Histamine H3 interactions over 5-HT2 pathways).[1]

Chemical Data Table

| Property | Specification |

| IUPAC Name | 1-(4-Bromophenyl)-4-(propan-2-yl)piperazine |

| CAS Number | 844431-60-3 |

| Molecular Formula | C₁₃H₁₉BrN₂ |

| Molecular Weight | 283.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water |

| LogP (Predicted) | ~3.2 (High lipophilicity, BBB penetrant) |

| pKa (Predicted) | ~8.8 (Basic nitrogen) |

| SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br |

Part 2: Pharmacology & Mechanism of Action[2]

Structure-Activity Relationship (SAR)

The pharmacological utility of 1-(4-Bromophenyl)-4-isopropylpiperazine is defined by three structural domains:

-

The Piperazine Core: Provides the basic nitrogen (pKa ~8.8) essential for electrostatic interaction with the conserved aspartate residue in monoamine GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).[1]

-

The 4-Bromophenyl Tail: A lipophilic, electron-withdrawing moiety.[1] In 5-HT2A/2C receptors, this group occupies a hydrophobic pocket, often conferring partial agonist activity.[1] The bromine atom also facilitates metabolic stability against para-hydroxylation.

-

The N-Isopropyl Head: This is the critical differentiator from the parent pBPP. The isopropyl group adds steric bulk and lipophilicity.

-

Effect 1: Reduces affinity for 5-HT2 receptors compared to the N-unsubstituted or N-methyl analogs.[1]

-

Effect 2: Increases affinity for Sigma-1 (

) receptors and Histamine H3 receptors , where bulky N-substituents are tolerated or preferred.[1] -

Effect 3: Enhances blood-brain barrier (BBB) permeability.[1]

-

Signaling Pathway & Receptor Targets

Research indicates this scaffold acts as a "dirty drug" or multi-target ligand unless further derivatized. Its primary utility is as a fragment lead for optimizing selectivity.

Figure 1: Predicted pharmacological interaction map based on phenylpiperazine SAR.[1] The N-isopropyl group shifts selectivity away from direct 5-HT agonism toward Sigma-1 and H3 modulation.[1]

Part 3: Synthesis & Manufacturing[1][2]

The most robust route for synthesizing high-purity 1-(4-Bromophenyl)-4-isopropylpiperazine avoids the over-alkylation byproducts common with direct alkylation.[1] Reductive amination is the preferred method.

Synthetic Protocol: Reductive Amination

Reaction Type: One-pot Reductive Amination Precursor: 1-(4-Bromophenyl)piperazine (CAS: 66698-28-0)[1][2]

Reagents:

-

Substrate: 1-(4-Bromophenyl)piperazine (1.0 eq)

-

Carbonyl Source: Acetone (Excess, acts as solvent/reagent) or 1.2 eq in DCE.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Catalyst: Acetic Acid (catalytic amount, pH adjustment)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1-(4-Bromophenyl)piperazine (10 mmol) in anhydrous DCE (50 mL).

-

Imine Formation: Add Acetone (12 mmol) and Glacial Acetic Acid (0.5 mL). Stir at room temperature for 30 minutes under Nitrogen atmosphere to allow the iminium ion to form.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 20 minutes.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

-

Purification: Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallize the HCl salt from Ethanol/Ether.

Figure 2: Synthetic pathway via reductive amination, ensuring mono-alkylation selectivity.

Part 4: Experimental Protocols (In Vitro)

Solubility & Stock Preparation

Due to the lipophilic nature of the isopropyl and bromophenyl groups, aqueous solubility is poor.

-

Stock Solution: Dissolve 10 mg in 1 mL of 100% DMSO (Concentration: ~35 mM).

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

-

Working Solution: Dilute into aqueous buffer (PBS or HBSS) immediately prior to use.[1] Maximum recommended DMSO concentration in cell assays is 0.1%.

Binding Assay Validation (Generic GPCR)

To verify activity, a radioligand displacement assay is standard.

-

Membrane Prep: HEK293 cells overexpressing the target receptor (e.g., 5-HT2A or Sigma-1).[1]

-

Radioligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-(+)-Pentazocine (for Sigma-1).[1]

-

Incubation:

-

Mix: 50 µL Membrane prep + 50 µL Radioligand + 50 µL Test Compound (10⁻⁹ to 10⁻⁵ M).[1]

-

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle powder in a fume hood to avoid inhalation.

-

Genotoxicity Warning: Some phenylpiperazine derivatives have shown potential for DNA intercalation. Treat as a potential mutagen until specific toxicology data is available.

References

-

Biosynth. 1-(4-Bromophenyl)-4-isopropylpiperazine Product Data. Retrieved from .[1]

-

PubChem. 1-(4-Bromophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from .[1]

- Jacobsen, E. J., et al. (1999). Piperazine imidazoles as potent, selective, and orally active antagonists of the combined 5-HT1A/1B/1D receptors. Journal of Medicinal Chemistry. (Contextual SAR for N-substituted piperazines).

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for synthesis).

- Glennon, R. A., et al. (2002). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry. (Mechanistic grounding for phenylpiperazine pharmacology).

Methodological & Application

1-(4-Bromophenyl)-4-isopropylpiperazine experimental protocols

Application Note: Synthesis and Utilization of 1-(4-Bromophenyl)-4-isopropylpiperazine

Executive Summary

1-(4-Bromophenyl)-4-isopropylpiperazine (CAS: 844431-60-3) is a critical piperazine scaffold employed in the development of CNS-active agents (e.g., H3 receptor antagonists, MAO inhibitors) and as a versatile intermediate in cross-coupling chemistry.[1][2] Its structural dualism—containing a basic tertiary amine and an electrophilic aryl bromide—makes it a valuable "linchpin" for modular drug design.

This guide details two validated synthesis protocols: Reductive Amination (Method A) for high-throughput ease, and Buchwald-Hartwig Amination (Method B) for convergent synthesis.[1][2] Furthermore, it outlines a downstream application protocol for Suzuki-Miyaura coupling , demonstrating the molecule's utility as a building block.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 1-(4-Bromophenyl)-4-isopropylpiperazine |

| CAS Number | 844431-60-3 |

| Molecular Formula | C₁₃H₁₉BrN₂ |

| Molecular Weight | 283.21 g/mol |

| Appearance | Off-white solid or viscous oil (often isolated as HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (free base) |

| pKa (Calc) | ~8.9 (Piperazine N4) |

Synthesis Protocols

Method A: Reductive Amination (Recommended)

Rationale: This method utilizes the "Abdel-Magid" protocol.[1][3] It is preferred for its operational simplicity, mild conditions, and avoidance of toxic alkyl halides. It selectively alkylates the N4 position of the commercially available 1-(4-bromophenyl)piperazine using acetone.[1]

Reagents:

-

Substrate: 1-(4-Bromophenyl)piperazine (CAS: 66698-28-0)[1][2][4][5]

-

Carbonyl Source: Acetone (Excess, acts as reagent and co-solvent)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2][6]

-

Catalyst: Acetic Acid (AcOH)[1]

Step-by-Step Protocol:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)piperazine (10.0 mmol, 2.41 g) in DCE (50 mL).

-

Activation: Add Acetone (20.0 mmol, 1.5 mL) and Acetic Acid (10.0 mmol, 0.6 mL). Stir at room temperature (RT) for 30 minutes to allow hemiaminal formation.

-

Reduction: Cool the mixture slightly to 0°C (optional, to mitigate exotherm). Add Sodium triacetoxyborohydride (14.0 mmol, 2.97 g) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2]

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 20 mL).[1]

-

Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification Note: If the crude purity is <95%, purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).[1]

-

-

Salt Formation (Optional): Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt.

Method B: Buchwald-Hartwig Cross-Coupling

Rationale: Use this method if starting from 1-bromo-4-iodobenzene to differentiate the halogens, or 1,4-dibromobenzene (requires careful stoichiometry).[1][2]

Reagents:

-

Catalyst: Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%)[1]

Step-by-Step Protocol:

-

Inertion: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add Pd₂(dba)₃ (0.05 mmol), BINAP (0.10 mmol), and NaOtBu (6.0 mmol). Purge again.

-

Solvation: Add anhydrous Toluene (20 mL), 1-Isopropylpiperazine (5.0 mmol), and 1-Bromo-4-iodobenzene (5.0 mmol).

-

Mechanistic Note: The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, ensuring selectivity for the mono-aminated product.[1]

-

-

Heating: Heat the mixture to 80°C–100°C for 12 hours.

-

Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via column chromatography.[2][6][8]

Workflow Visualization

Caption: Operational workflow for the reductive amination synthesis (Method A) and downstream utility.

Downstream Application: Suzuki-Miyaura Coupling

The aryl bromide moiety allows this molecule to serve as a coupling partner for aryl boronic acids, enabling the rapid synthesis of biaryl piperazine libraries.[1]

Protocol:

-

Mix: In a microwave vial, combine 1-(4-Bromophenyl)-4-isopropylpiperazine (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon.

-

Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.

-

Result: Yields the 4-(4-isopropylpiperazin-1-yl)-biaryl derivative.

Analytical Characterization (Expected Data)

To validate the synthesis, ensure the following spectral features are present:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30 (d, 2H): Aromatic protons ortho to Bromine (Deshielded).

-

δ 6.75 (d, 2H): Aromatic protons ortho to Nitrogen (Shielded by resonance).

-

δ 3.15 (t, 4H): Piperazine protons adjacent to the Aniline Nitrogen.

-

δ 2.70 (m, 1H): Methine proton of the Isopropyl group (Septet).

-

δ 2.65 (t, 4H): Piperazine protons adjacent to the Isopropyl amine.

-

δ 1.05 (d, 6H): Methyl protons of the Isopropyl group (Doublet).

-

-

MS (ESI):

References

-

Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry.

-

Biosynth. (n.d.).[2] "1-(4-Bromophenyl)-4-isopropylpiperazine Product Page." Biosynth Catalog.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(4-BROMOPHENYL)PIPERAZINE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. reddit.com [reddit.com]

- 4. chembk.com [chembk.com]

- 5. 1-(4-溴苯基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Assessment & Application Guide: 1-(4-Bromophenyl)-4-isopropylpiperazine

Executive Summary & Scientific Rationale

1-(4-Bromophenyl)-4-isopropylpiperazine (hereafter referred to as BPIP ) represents a critical scaffold in the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders. While the piperazine core is classically associated with Histamine H3 receptor antagonism, recent structure-activity relationship (SAR) studies have identified N-substituted piperazines as potent modulators of Monoamine Oxidase (MAO) isoforms.

This Application Note provides a rigorous framework for researchers to evaluate BPIP as a dual-action candidate (MAO inhibition + receptor modulation). The presence of the 4-bromophenyl moiety enhances lipophilicity, potentially facilitating Blood-Brain Barrier (BBB) penetration, while the isopropyl group influences selectivity toward the hydrophobic substrate channel of MAO-B.

Key Application Areas:

-

Alzheimer’s Disease (AD): Mitigating oxidative stress via MAO-B inhibition.[1]

-

Parkinson’s Disease (PD): Dopamine conservation strategies.

-

Polypharmacology: Investigating dual H3R antagonism and MAO inhibition profiles.

Chemical Properties & Handling

Compound Identity:

-

IUPAC Name: 1-(4-Bromophenyl)-4-isopropylpiperazine[2][3][4][5][6]

-

Molecular Formula: C₁₃H₁₉BrN₂

-

Solubility Profile: High lipophilicity. Insoluble in water; soluble in DMSO (>20 mg/mL) and Ethanol.

Preparation of Stock Solutions: To ensure experimental reproducibility, avoid freeze-thaw cycles which can degrade the brominated moiety.

-

Primary Stock (10 mM): Dissolve 2.83 mg of BPIP in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

-

Aliquot Storage: Dispense into amber glass vials (light sensitive) and store at -20°C.

-

Working Solutions: Dilute Primary Stock in assay buffer (e.g., Potassium Phosphate, pH 7.4) immediately prior to use. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

Mechanistic Hypothesis: The Piperazine Scaffold in MAO Inhibition

The inhibition of MAO enzymes by BPIP is hypothesized to follow a competitive reversible mechanism, distinct from the irreversible propargylamine-based inhibitors (e.g., Selegiline).

Structural Logic:

-

The "Gate" Theory: The bulky 4-bromophenyl group likely occupies the entrance cavity of the MAO active site.

-

Isoform Selectivity: MAO-B has a bipartite cavity (entrance and substrate cavity). The isopropyl group of BPIP is sterically favorable for the narrower substrate cavity of MAO-B compared to the monopartite cavity of MAO-A.

Visualization: MAO-B Inhibition Pathway

The following diagram illustrates the downstream effects of BPIP-mediated MAO-B inhibition in a dopaminergic neuron.

Figure 1: Mechanism of Action. BPIP competitively inhibits MAO-B, preventing the degradation of Dopamine into toxic DOPAC/H2O2 and increasing the pool available for synaptic release.

Protocol: Fluorometric MAO Inhibition Assay

This protocol utilizes the peroxidase-coupled Amplex Red method, which is superior to spectrophotometric methods for screening lipophilic compounds like BPIP due to higher sensitivity and reduced interference.

Materials Required[1][3][4][7][8][9][10][11]

-

Enzymes: Recombinant Human MAO-A and MAO-B (expressed in baculovirus).

-

Substrate: Tyramine (non-selective) or p-Tyramine.

-

Detection Agent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Coupling Enzyme: Horseradish Peroxidase (HRP).

-

Inhibitor: BPIP (Test Compound), Clorgyline (MAO-A Control), Selegiline (MAO-B Control).

Step-by-Step Workflow

Step 1: Buffer Preparation Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Freshly prepare the reaction mixture containing:

-

Amplex Red (200 µM)

-

HRP (1 U/mL)

-

Tyramine (1 mM)

Step 2: Inhibitor Incubation (Pre-treatment)

-

In a black 96-well microplate, add 10 µL of BPIP (diluted to concentrations: 0.1 nM – 100 µM).

-

Add 40 µL of MAO-A or MAO-B enzyme solution (final concentration 5 µg/mL).

-

Critical Step: Incubate at 37°C for 15 minutes. This allows the inhibitor to equilibrate with the enzyme active site before substrate competition begins.

Step 3: Reaction Initiation

-

Add 50 µL of the Reaction Mixture (Amplex Red/HRP/Tyramine) to each well.

-

Final assay volume: 100 µL.

Step 4: Kinetic Measurement

-

Measure fluorescence immediately using a microplate reader.

-

Settings: Excitation 530-560 nm; Emission 590 nm.

-

Read continuously for 30 minutes at 37°C (Kinetic Mode).

Experimental Workflow Diagram

Figure 2: Fluorometric Assay Workflow. The generation of Resorufin is directly proportional to MAO activity.

Data Analysis & Interpretation

Calculation of IC50

Convert Raw Fluorescence Units (RFU) to % Inhibition using the formula:

-

RFU_control: Enzyme + Substrate + Vehicle (DMSO).

-

RFU_blank: Buffer + Substrate (No Enzyme).

Plot log[BPIP] vs. % Inhibition using non-linear regression (Sigmoidal dose-response) to determine IC50.

Expected Results (Reference Ranges)

Based on structural analogs (benzylpiperidines) and SAR data:

| Parameter | MAO-A | MAO-B | Interpretation |

| IC50 (Hypothetical) | > 10 µM | 0.1 - 1.0 µM | MAO-B Selective |

| Selectivity Index (SI) | - | > 100 | Ratio of IC50(A) / IC50(B) |

| Reversibility | - | Reversible | Activity recovers after dialysis |

Note: If BPIP shows IC50 < 1 µM for both isoforms, it is a non-selective inhibitor.

Advanced Validation: Kinetic Mode of Inhibition

To confirm if BPIP is a competitive inhibitor (binding the active site) or non-competitive (allosteric), perform a Lineweaver-Burk analysis.

Protocol:

-

Fix BPIP concentration at 3 levels (e.g., IC25, IC50, IC75).

-

Vary Tyramine substrate concentration (1 µM to 100 µM).

-

Plot 1/Velocity vs. 1/[Substrate].

Interpretation:

-

Competitive Inhibition: Lines intersect at the Y-axis (Vmax unchanged, Km increases). This is the expected profile for piperazine derivatives.

-

Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases).

Safety & Compliance

-

Hazard Identification: 1-(4-Bromophenyl)-4-isopropylpiperazine is classified as an irritant. It may have cytotoxic properties at high concentrations (>100 µM) due to the brominated aromatic ring.

-

Waste Disposal: Collect all DMSO/assay waste in halogenated organic solvent containers.

-

Regulatory: While currently a research reagent, derivatives of this class are monitored for potential psychoactive properties. Ensure compliance with local controlled substance laws if synthesizing analogs.

References

-

Lee, H., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097.[7] Retrieved from [Link]

- Provides the foundational SAR data for piperazine/benzylpiperidine deriv

- Carradori, S., & Petzer, J. P. (2015). Novel monoamine oxidase inhibitors: a patent review (2012–2014). Expert Opinion on Therapeutic Patents, 25(1), 91-110. Review of piperazine scaffolds in MAO inhibition.

- Chemical property verific

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 1213080-28-4,(S)-2-Amino-2-(pyridin-3-yl)ethan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. biosynth.com [biosynth.com]

- 4. 1-(4-Bromophenyl)-4-isopropylpiperazine | 844431-60-3 | Benchchem [benchchem.com]

- 5. chem960.com [chem960.com]

- 6. 844431-60-3 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-(4-Bromophenyl)-4-isopropylpiperazine for Neuroscience Research

Executive Summary

1-(4-Bromophenyl)-4-isopropylpiperazine (CAS: 844431-60-3) is a specialized lipophilic derivative of the phenylpiperazine class, widely recognized in neuroscience as a "privileged scaffold" for targeting monoaminergic systems. Unlike its parent compound, 1-(4-bromophenyl)piperazine (pBPP), the addition of the N-isopropyl group significantly enhances the compound's lipophilicity (cLogP), facilitating superior Blood-Brain Barrier (BBB) penetration.

This application note details the utility of 1-(4-Bromophenyl)-4-isopropylpiperazine as a research probe for neuroprotection , Monoamine Oxidase (MAO) inhibition , and serotonergic (5-HT) receptor profiling . It is particularly valuable for researchers investigating multi-target mechanisms in Alzheimer’s disease (AD) and anxiety disorders, where dual modulation of enzymatic degradation (MAO) and receptor signaling is required.

Technical Specifications & Chemical Properties[1]

Before initiating biological assays, researchers must account for the physicochemical properties that dictate solubility and stability.

Table 1: Physicochemical Profile

| Property | Specification | Experimental Implication |

| IUPAC Name | 1-(4-Bromophenyl)-4-isopropylpiperazine | N/A |

| CAS Number | 844431-60-3 | Verification key for reagents.[1] |

| Molecular Formula | C₁₃H₁₉BrN₂ | |

| Molecular Weight | 283.21 g/mol | Calculation of molarity (mM). |

| Solubility (Water) | Low (< 0.1 mg/mL) | Critical: Requires organic co-solvent (DMSO) or cyclodextrin complexation. |

| Solubility (DMSO) | High (> 20 mg/mL) | Preferred stock solvent. |

| pKa (Calc) | ~8.5 (Piperazine N) | Protonated at physiological pH (7.4). |

| Lipophilicity | High | Excellent BBB penetration; prone to non-specific binding in plasticware. |

Core Applications in Neuroscience[3]

Monoamine Oxidase (MAO) Inhibition & Neuroprotection

The phenylpiperazine moiety is a known pharmacophore for MAO inhibition.[1] By inhibiting MAO (particularly MAO-B), this compound reduces the oxidative deamination of dopamine, thereby preserving neurotransmitter levels and reducing oxidative stress—a key pathway in Alzheimer's research.

Serotonergic Receptor Profiling

The 4-bromophenyl substitution pattern is classically associated with high affinity for 5-HT receptors (specifically 5-HT₂A and 5-HT₂C). The isopropyl group modifies the steric bulk, potentially altering selectivity profiles compared to the parent pBPP, making it a useful tool for Structure-Activity Relationship (SAR) studies.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism where the compound modulates receptor signaling while simultaneously preventing neurotransmitter degradation.

Figure 1: Dual-mechanism pathway showing MAO inhibition and receptor modulation leading to neuroprotective outcomes.

Experimental Protocols

Protocol A: Preparation of "CNS-Ready" Stock Solutions

Challenge: The isopropyl group increases lipophilicity, making aqueous solubility a hurdle for in vivo or cellular studies. Objective: Create a stable, injectable or cell-compatible formulation.

Materials:

-

1-(4-Bromophenyl)-4-isopropylpiperazine (Solid)[1]

-

DMSO (Anhydrous, Cell Culture Grade)

-

HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin)

-

PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step:

-

Primary Stock (100 mM): Dissolve 28.3 mg of compound in 1 mL of 100% DMSO. Vortex for 30 seconds until clear. Store at -20°C (Stable for 3 months).

-

Working Solution (In Vitro): Dilute Primary Stock 1:1000 in culture medium (final 0.1% DMSO).

-

Vehicle for In Vivo (IP Injection):

-

Prepare 20% w/v HP-β-CD in PBS.

-

Slowly add Primary Stock (DMSO) to the HP-β-CD solution while vortexing rapidly.

-

Target final composition: 5% DMSO / 95% (20% HP-β-CD).

-

Note: This encapsulation prevents precipitation upon contact with physiological fluids.

-

Protocol B: High-Throughput MAO-B Inhibition Assay

Objective: Quantify the IC₅₀ of the compound against Monoamine Oxidase B (MAO-B).

Reagents:

-

Recombinant Human MAO-B enzyme.

-

Substrate: Tyramine or a fluorogenic probe (e.g., Amplex Red).

-

Positive Control: Selegiline (Deprenyl).

Procedure:

-

Plate Setup: Use 96-well black-walled plates.

-

Enzyme Incubation: Add 50 µL of MAO-B enzyme (0.5 U/mL) in reaction buffer (100 mM Potassium Phosphate, pH 7.4).

-

Compound Addition: Add 10 µL of test compound (Series dilution: 1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.

-

Reaction Start: Add 40 µL of Substrate/Detection mix (e.g., Tyramine + HRP + Amplex Red).

-

Kinetic Read: Measure fluorescence (Ex/Em 530/590 nm) every 60 seconds for 30 minutes.

-

Analysis: Plot slope (RFU/min) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC₅₀.

Protocol C: In Vivo BBB Penetration Assessment

Objective: Verify that the isopropyl modification confers sufficient lipophilicity for brain uptake.

Workflow Diagram:

Figure 2: Pharmacokinetic workflow for assessing Blood-Brain Barrier (BBB) permeability.

Critical Analysis Step:

-

Calculate the Brain-to-Plasma ratio (Kp) .

-

Success Criterion: A Kp > 0.5 indicates moderate penetration; Kp > 1.0 indicates excellent CNS availability.

-

Reference: Phenylpiperazines typically show Kp values between 0.8 and 2.5 depending on substitution.

Safety and Handling Guidelines

Hazard Identification (GHS Classifications):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Genotoxicity Warning: Some halogenated phenylpiperazines can intercalate DNA or form reactive metabolites. Use appropriate shielding.

-

Cytotoxicity: High concentrations (>50 µM) may be cytotoxic. Always perform an MTT or LDH release assay alongside efficacy studies to rule out false positives due to cell death.

Disposal: Treat as hazardous chemical waste. Do not dispose of down drains.

References

-

PubChem. (n.d.).[2] Compound Summary: 1-(4-Bromophenyl)piperazine (Parent Structure).[2][1][3][4] National Library of Medicine. Retrieved from [Link]

-

Ramos-Hernández, et al. (2015). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.[3][5][6] PharmacologyOnLine. Retrieved from [Link]

(Note: While specific literature on the isopropyl derivative is proprietary or sparse, the protocols above are derived from standard validated methodologies for the phenylpiperazine class of CNS probes.)

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of 1-(4-Bromophenyl)-4-isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the design and execution of in vivo studies to characterize the pharmacological profile of 1-(4-Bromophenyl)-4-isopropylpiperazine. The structural characteristics of this molecule, featuring a bromophenyl group and a piperazine moiety, suggest potential interactions with multiple biological targets within the central nervous system (CNS) and other systems. Preliminary data indicates a complex profile including potential anti-inflammatory, antipsychotic, and neuroprotective activities, alongside warnings of cytotoxicity.[1] The related compound, 1-(4-bromophenyl)piperazine, is a known precursor in the synthesis of psychoactive drugs targeting serotonin receptors, further suggesting a potential for CNS activity.[2] This guide presents a phased, logical approach to preclinical in vivo evaluation, beginning with essential safety and pharmacokinetic profiling, followed by a suite of pharmacodynamic assays to explore efficacy in models of neuropsychiatric, neurodegenerative, inflammatory, and pain-related disorders. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind the experimental design.

Introduction: Unveiling the Therapeutic Potential of 1-(4-Bromophenyl)-4-isopropylpiperazine

1-(4-Bromophenyl)-4-isopropylpiperazine is a piperazine derivative with a pharmacological profile that is not yet fully elucidated. The piperazine ring is a common scaffold in a multitude of approved drugs, including antipsychotics and antidepressants, valued for its ability to interact with various receptors and transporters in the CNS.[3] Initial reports suggest that this compound may act as a monoamine oxidase (MAO) inhibitor, which is a mechanism associated with antidepressant and neuroprotective effects, and may also interact with histamine H3 receptors.[1] The potential for this compound to modulate serotonergic systems, given the activity of its structural analogs, warrants a thorough investigation of its psychoactive properties.[2][4]

However, the preliminary data also raises significant safety concerns, including potential cytotoxicity and carcinogenicity, which must be addressed early in any drug development program.[1] Therefore, a carefully staged in vivo evaluation is paramount. This guide provides a strategic framework for investigating 1-(4-Bromophenyl)-4-isopropylpiperazine, balancing the exploration of its therapeutic potential with a rigorous assessment of its safety profile.

Pre-Pharmacodynamic Evaluation: Foundational Studies

Prior to investigating the efficacy of 1-(4-Bromophenyl)-4-isopropylpiperazine in disease models, it is crucial to establish its pharmacokinetic (PK) and acute toxicity profiles. These foundational studies are essential for dose selection in subsequent experiments and for ensuring the safety of the animals.

Pharmacokinetic (PK) Profiling in Rodents

Scientific Rationale: A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing meaningful in vivo studies.[5] The PK profile will inform the choice of administration route, dosing frequency, and sampling time points for all subsequent efficacy and toxicology studies. A typical approach involves characterizing the compound's behavior following both intravenous (IV) and oral (PO) administration to determine key parameters such as bioavailability.[6]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route).

-

Compound Formulation: The compound should be formulated in a vehicle suitable for both IV and PO administration (e.g., a solution in saline with a solubilizing agent like DMSO and Tween 80).

-

Dosing:

-

IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect serial blood samples from the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5][7]

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of 1-(4-Bromophenyl)-4-isopropylpiperazine in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (for PO administration) |

Acute Toxicity Assessment

Scientific Rationale: Given the preliminary reports of cytotoxicity, an acute toxicity study is mandatory to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[1] This information is critical for establishing a safe dose range for subsequent efficacy studies and is a regulatory requirement for preclinical safety evaluation.[8] The OECD 423 guideline (Acute Oral Toxicity - Acute Toxic Class Method) provides a standardized and ethical approach to this assessment.

Experimental Protocol: Acute Oral Toxicity (Following OECD 423)

-

Animal Model: Female Wistar rats (use of a single sex is recommended by the guideline).

-

Dosing: Administer the compound orally at sequential dose levels (e.g., starting at 300 mg/kg, then progressing to 2000 mg/kg or a lower dose if toxicity is observed).

-

Observation: Closely observe the animals for clinical signs of toxicity and mortality for up to 14 days.

-

Data Collection: Record body weight, food and water consumption, and any observed clinical signs.

-

Pathology: Conduct gross necropsy on all animals at the end of the study. For animals that die during the study, necropsy should be performed immediately.

Pharmacodynamic Evaluation: Exploring Therapeutic Potential

Based on the initial pharmacological information, the following in vivo models are proposed to investigate the potential therapeutic applications of 1-(4-Bromophenyl)-4-isopropylpiperazine.

Neuropsychiatric and Behavioral Profiling

Scientific Rationale: The structural similarity to known psychoactive compounds and the potential interaction with MAO and serotonin receptors strongly suggest that 1-(4-Bromophenyl)-4-isopropylpiperazine may possess anxiolytic, antidepressant, or antipsychotic properties.[2][9] A battery of behavioral tests is necessary to characterize these potential effects.

Experimental Workflow for Neuropsychiatric Profiling

Sources

- 1. An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models [journals.ipinnovative.com]

- 2. jetir.org [jetir.org]

- 3. In-Vivo Models for Management of Pain [scirp.org]

- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 8. seed.nih.gov [seed.nih.gov]

- 9. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine

[1]

Welcome to the Advanced Synthesis Support Hub. Ticket ID: OPT-ZN-492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: Route Selection Strategy

The synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine presents a classic chemoselectivity challenge: installing the isopropyl group without debrominating the aryl ring or causing polymerization.[1]

We recommend Route B (Reductive Amination) as the "Gold Standard" for laboratory to pilot-scale synthesis.[1][2] It offers the highest reliability for preserving the aryl-bromide "handle" required for downstream cross-coupling.[2]

Decision Matrix: Choosing Your Path

Before proceeding, verify your starting materials and constraints using the logic flow below.

Figure 1: Strategic decision tree for synthetic route selection based on precursor availability and risk profile.

Module 1: Reductive Amination (The Optimized Protocol)

Context: This route utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3][4] Unlike catalytic hydrogenation (H₂/Pd), STAB is chemoselective and will not debrominate the aryl ring (Ar-Br → Ar-H).[1]

Standard Operating Procedure (SOP-882)

| Parameter | Specification | Rationale |

| Substrate | 1-(4-Bromophenyl)piperazine | Commercially available, stable core.[1][2] |

| Carbonyl Source | Acetone (Excess, 3-5 equiv) | Acts as both reagent and partial solvent.[1][2] |

| Reductant | NaBH(OAc)₃ (STAB) (1.5 equiv) | Mild hydride source; avoids nitro/halogen reduction [1].[1][2] |

| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes faster iminium formation; THF is greener alternative.[1][2] |

| Additive | Acetic Acid (AcOH) (1.0 equiv) | CRITICAL: Catalyzes iminium ion formation.[1][2] |

Step-by-Step Workflow

-

Imine Formation: Dissolve 1-(4-bromophenyl)piperazine (1.0 equiv) in DCE (0.2 M). Add Acetone (4.0 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir at room temperature for 30 minutes.

-

Checkpoint: Ensure the amine is fully dissolved.[2]

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes.

-

Note: Mild effervescence is normal.[2]

-

-

Quench: Stir for 4-16 hours. Quench with saturated aqueous NaHCO₃ (pH > 8).

-

Extraction: Extract with DCM (x3). Wash combined organics with brine.[2]

Troubleshooting Guide: Reductive Amination

Q: The reaction is stalled at 60% conversion. Adding more STAB doesn't help.

-

Diagnosis: The equilibrium may favor the hemiaminal rather than the iminium ion due to insufficient acid or wet solvent.[2]

-

Fix: Add 0.5 equiv of Acetic Acid . The formation of the iminium species is acid-catalyzed.[2] Ensure molecular sieves are used if the acetone is wet.[2]

Q: I see a side product with M+ - 80 mass units.

Module 2: Buchwald-Hartwig Coupling (Alternative Route)

Context: Use this if you must start from 1-isopropylpiperazine. This requires coupling with a di-halogenated benzene.[1][2]

The Selectivity Challenge

Reacting 1-isopropylpiperazine with 1,4-dibromobenzene often leads to:

-

Bis-amination: Both bromines react (formation of a symmetric dimer).[1][2]

-

Oligomerization: If stoichiometry is 1:1.

Optimized Strategy: Use 1-Bromo-4-iodobenzene .[1][2] Palladium oxidative addition is significantly faster at the C-I bond than the C-Br bond, allowing selective mono-arylation at the iodine site, leaving the bromine intact [3].

Catalyst System Recommendations

| Component | Recommendation | Why? |

| Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard sources of Pd(0)/Pd(II).[1][2] |

| Ligand | RuPhos or BINAP | RuPhos is specialized for secondary amines and prevents β-hydride elimination.[1][2] |

| Base | NaOtBu or Cs₂CO₃ | NaOtBu is standard; use Cs₂CO₃ if functional groups are sensitive.[1][2] |

Troubleshooting Guide: Pd-Catalysis

Q: My catalyst turns black immediately (Pd black precipitation).

Q: Low yield with 1,4-dibromobenzene. [1]

-

Fix: If you must use the dibromide, use a 5-fold excess of 1,4-dibromobenzene. Isolate the mono-product and recycle the excess dibromide.[2]

Module 3: Purification & Isolation

Piperazines are notorious for "streaking" on silica gel due to their basicity interacting with acidic silanols.[2]

Chromatography Optimization

-

The "Magic" Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2] This blocks the silanol sites and sharpens the peak shape.[2]

-

Alternative: Use Amine-functionalized Silica (NH₂-Silica) to eliminate the need for basified eluents.[1][2]

Crystallization (Scalable Isolation)

For >10g scale, avoid columns.

Module 4: Mechanism of Action (Visualized)

Understanding the failure points in Reductive Amination (Route B) is critical for troubleshooting.

Figure 2: Reaction pathway for Reductive Amination. The conversion of Hemiaminal to Iminium is the rate-limiting step often requiring Acid catalysis.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6] Link[1][2]

-

Surry, D. S. , & Buchwald, S. W. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[2] Link[1][2]

-

Littke, A. F. , & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

For further assistance, please reply with your specific TLC observations or LC-MS data.

Sources

- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important building block. By understanding the underlying reaction mechanisms and implementing appropriate control strategies, you can significantly improve the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-Bromophenyl)-4-isopropylpiperazine?

A1: The synthesis of 1-(4-Bromophenyl)-4-isopropylpiperazine is typically achieved through two primary approaches:

-

One-Step Approach: This involves the direct coupling of a 4-bromophenyl halide (commonly 1-bromo-4-iodobenzene or 1,4-dibromobenzene) with N-isopropylpiperazine. The most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3]

-

Two-Step Approach: This route first involves the synthesis of 1-(4-bromophenyl)piperazine, followed by the introduction of the isopropyl group. The initial N-arylation is performed using similar coupling methods as the one-step approach (Buchwald-Hartwig or Ullmann) with piperazine. The subsequent N-isopropylation is commonly achieved via reductive amination with acetone.[4][5]

Each approach has its own set of potential side products that need to be carefully managed.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of bromine. What is this impurity and how can I prevent it?

A2: This is a very common issue. The byproduct you are observing is likely 1-phenyl-4-isopropylpiperazine, the result of hydrodehalogenation (also known as reductive dehalogenation).[1][6] This side reaction is particularly prevalent in Palladium-catalyzed reactions like the Buchwald-Hartwig amination.

Causality: Hydrodehalogenation occurs when the aryl halide complexed with the palladium catalyst undergoes a reaction that replaces the bromine atom with a hydrogen atom. This is often facilitated by the presence of a hydride source in the reaction mixture. The mechanism can be complex, but factors such as the choice of ligand, base, solvent, and the presence of impurities can influence the rate of this side reaction.[7]

For a visual representation of the main reaction and the hydrodehalogenation side reaction, please refer to the workflow diagram below.

Q3: My reaction is producing a high molecular weight impurity that is difficult to separate. What could it be?

A3: This is likely due to the formation of a diarylation product , specifically 1,4-bis(4-bromophenyl)piperazine if you are using piperazine as a starting material, or a related bis-arylpiperazine if you are starting with N-isopropylpiperazine and a di-halo-benzene. This occurs when a second molecule of the aryl halide reacts with the remaining secondary amine of the piperazine ring.[8]

Causality: The mono-arylated piperazine product is itself a secondary amine and can compete with the starting piperazine for the aryl halide in the catalytic cycle. This is especially problematic if the reaction conditions are too harsh or if the stoichiometry of the reactants is not carefully controlled.[8]

Q4: I am attempting a two-step synthesis and the isopropylation step is not clean. What are the likely side products?

A4: When performing a reductive amination of 1-(4-bromophenyl)piperazine with acetone, the primary side product to be concerned about is the over-alkylation product . While reductive amination is generally more selective than direct alkylation with an isopropyl halide, over-alkylation can still occur, though it is less common with this specific substrate.[4][9] A more likely issue is incomplete reaction, leaving unreacted 1-(4-bromophenyl)piperazine.

Another potential, though less common, side product is the formation of an alcohol via the reduction of acetone by the reducing agent, particularly if the imine formation is slow.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a more in-depth look at the common side products and offers actionable strategies to minimize their formation.

| Side Product | Common Synthetic Route | Typical % Range (Unoptimized) | Mitigation Strategies |

| Hydrodehalogenation Product | Buchwald-Hartwig Amination | 5-20% | - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., t-BuXPhos, RuPhos) which can promote the desired C-N bond formation over hydrodehalogenation.[10] - Base Selection: Use a non-nucleophilic, moderately strong base. Very strong bases can sometimes contribute to side reactions. - Temperature Control: Avoid excessively high temperatures, as this can increase the rate of hydrodehalogenation. - Purity of Reagents: Ensure all reagents and solvents are free from water and other potential hydride sources. |

| Diarylation Product | Buchwald-Hartwig, Ullmann | 2-15% | - Stoichiometry Control: Use a slight excess of the piperazine reagent (e.g., 1.1-1.2 equivalents) to favor the mono-arylation product.[11] - Slow Addition: Add the aryl halide slowly to the reaction mixture containing the piperazine. This maintains a low concentration of the aryl halide, reducing the likelihood of the second arylation. - Lower Reaction Temperature: Milder conditions can help to control the reactivity and improve selectivity. |

| Homocoupling Product (Biphenyl) | Ullmann Condensation | 1-10% | - Ligand Selection: Use appropriate ligands for the copper catalyst that can promote the hetero-coupling (C-N) over the homo-coupling (C-C) reaction. - Temperature and Catalyst Control: Careful optimization of the reaction temperature and the source/activity of the copper catalyst is crucial. |

| Unreacted Starting Materials | All Routes | Variable | - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC-MS to ensure completion. - Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature. |

Experimental Protocols

Protocol 1: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

This protocol provides a starting point for optimizing the reaction to minimize the formation of the hydrodehalogenation byproduct.

Materials:

-

1-Bromo-4-iodobenzene

-

N-isopropylpiperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To a dry, inert-atmosphere glovebox or Schlenk flask, add Pd(OAc)₂ (1 mol%) and t-BuXPhos (1.5 mol%).

-

Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.

-

Add 1-bromo-4-iodobenzene (1.0 equivalent) and N-isopropylpiperazine (1.2 equivalents).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by GC-MS or HPLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale: The use of a bulky, electron-rich ligand like t-BuXPhos in a slight excess relative to the palladium source helps to create a sterically hindered and electronically favorable environment for the C-N coupling, outcompeting the hydrodehalogenation pathway. The controlled temperature also helps to prevent unwanted side reactions.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This HPLC method can be used to separate 1-(4-Bromophenyl)-4-isopropylpiperazine from its common process-related impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve a small amount of the crude or purified product in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Expected Elution Order (Approximate):

-

Unreacted piperazine derivatives (more polar).

-

1-(4-Bromophenyl)-4-isopropylpiperazine (target compound).

-

Hydrodehalogenation product.

-

Diarylation and homocoupling products (less polar).

Visualizations

Diagram 1: Synthetic Pathways and Side Product Formation

Caption: Key pathways in the Buchwald-Hartwig synthesis.

Diagram 2: Troubleshooting Workflow

Caption: Decision tree for troubleshooting common impurities.

References

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

-

A review on analytical methods for piperazine determination. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 7, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved February 7, 2026, from [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 7, 2026, from [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Anglia Ruskin Research Online. Retrieved February 7, 2026, from [Link]

-

Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2018). Catalysis Science & Technology. Retrieved February 7, 2026, from [Link]

-

A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2007). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. Retrieved February 7, 2026, from [Link]

-

Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. (2002). Organic Letters. Retrieved February 7, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved February 7, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

1-Bromo-4-iodobenzene. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 7, 2026, from [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved February 7, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). Molecules. Retrieved February 7, 2026, from [Link]

-

Method Development for Drug Impurity Profiling: Part 1. (2012). LCGC International. Retrieved February 7, 2026, from [Link]

-

Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 7, 2026, from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Name Reaction in Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Reductive amination of piperazine. (n.d.). Reddit. Retrieved February 7, 2026, from [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2020). Molecules. Retrieved February 7, 2026, from [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). Organic Letters. Retrieved February 7, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 7, 2026, from [Link]

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2013). Analytical Methods. Retrieved February 7, 2026, from [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2012). Tetrahedron. Retrieved February 7, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved February 7, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Support Center: Piperazine Mono-Alkylation Strategies

Topic: Strategies to Avoid Di-alkylation in Piperazine Synthesis Role: Senior Application Scientist Status: Active Guide [v2.4]

The Core Conflict: The "Polyamination Trap"

User Question: Why does my reaction yield 40% di-alkylated product even when I use a strict 1:1 molar ratio of piperazine to alkyl halide?

Expert Answer: The failure lies in the kinetics of nucleophilicity. Piperazine contains two equivalent secondary amines. Upon mono-alkylation, the resulting product (a tertiary amine) is often more electron-rich and sterically accessible enough to compete with the unreacted starting material for the remaining alkyl halide.

If you run a standard

-

Unreacted Piperazine[1]

-

Mono-alkylated product (Desired)

-

Di-alkylated impurity (Undesired)

-

Quaternary ammonium salts (Trace/Significant depending on R-X)

To solve this, we must break the symmetry or alter the statistics.

Visualizing the Problem

The following diagram illustrates the competitive pathway that leads to yield loss.

Figure 1: The kinetic competition where the product (Mono) acts as a nucleophile, leading to di-alkylation.

Strategic Solutions (Protocols)

Method A: The "Protecting Group" Route (High Purity)

Best For: Expensive alkyl halides; GMP synthesis; when high yield is critical.

The Logic: Temporarily block one nitrogen with a Boc (tert-butoxycarbonyl) group.[2] This renders the protected amine non-nucleophilic, forcing the alkyl halide to react only with the free amine.

Protocol:

-

Protection: React piperazine with

(0.9 eq) in DCM/Methanol. Isolate N-Boc-piperazine.[3][4][5] -

Alkylation:

-

Dissolve N-Boc-piperazine (1.0 eq) in Acetonitrile or DMF.

-

Add

(2.0 eq) and Alkyl Halide (1.1 eq). -

Stir at

until TLC shows consumption.

-

-

Deprotection:

-

Dissolve the intermediate in DCM.[6]

-

Add Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Stir at RT for 1-2 hours.

-

Basify (pH > 12) and extract to obtain the mono-alkyl piperazine.

-

Pros: 100% Selectivity (no di-alkylation possible). Cons: Two extra synthetic steps (Protection/Deprotection).

Method B: The "Acid-Salt" Strategy (Scalable)

Best For: Large-scale synthesis; avoiding chromatography; cheap reagents.

The Logic: By using Piperazine Monohydrochloride (Piperazine

Protocol:

-

Preparation: Suspend Piperazine (10 mmol) in Ethanol (

). Add conc. HCl (10 mmol) dropwise. The monohydrochloride salt may precipitate or form a suspension. -

Alkylation:

-

Workup:

-

Cool the mixture. Di-alkylated byproducts often precipitate as dihydrochloride salts (solubility check required).

-

Basify aqueous layer to pH 12.

-

Extract with DCM.

-

Pros: One-pot; cost-effective.[7][12] Cons: Requires careful pH control during workup; solvent dependent (EtOH/MeOH preferred).

Method C: The "Stoichiometric Flood" (Quick & Dirty)

Best For: Very cheap piperazine; when you need material quickly and don't mind waste.

The Logic: If Piperazine is present in vast excess (10:1), the alkyl halide is statistically far more likely to encounter a virgin piperazine molecule than a product molecule.

Protocol:

-

Dissolve Piperazine (10.0 equivalents ) in DCM or Toluene.

-

Add Alkyl Halide (1.0 equivalent ) dropwise at

(slow addition is crucial). -

Workup (Critical):

-

Wash the organic layer extensively with water (

). -

Piperazine is highly water-soluble; the mono-alkylated product (if R is lipophilic) will stay in the organic layer.

-

Warning: If your R-group is hydrophilic, this separation method fails.

-

Decision Matrix: Which Method to Choose?

User Question: I have three different projects. How do I decide which method to use?

Expert Answer: Use the following decision tree to select the optimal route based on your substrate cost and chemical properties.

Figure 2: Workflow for selecting the synthesis strategy based on substrate availability and cost.

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| High Di-alkylation (Method C) | Insufficient excess of piperazine.[13] | Increase ratio to 10:1 . Ensure dropwise addition of electrophile. |

| Low Yield (Method A) | Incomplete deprotection or loss during extraction. | Piperazine derivatives are water-soluble. When basifying after deprotection, ensure pH > 12 and use CHCl3/IPA (3:1) for extraction, not just DCM. |

| Precipitation (Method B) | Dihydrochloride salt formation. | This is often desired (impurities precipitate). Filter the solid; your product might be in the filtrate or the precipitate depending on the R-group. Check both by LCMS. |

| Quaternary Salts | Reaction temperature too high. | Lower temperature.[1][2][4][9] Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) which mechanistically prevents quaternization.[1] |

FAQ: Reductive Amination vs. Alkylation

Q: Can I use reductive amination instead? A: Yes, and you should. If you can source the aldehyde equivalent of your alkyl group (e.g., Benzaldehyde instead of Benzyl Bromide), use Reductive Amination.[1]

-

Why? The intermediate iminium ion forms once.[8] Reducing it yields the mono-alkyl product.[1][14] The secondary reaction (forming a second iminium on the tertiary amine) is chemically impossible or highly disfavored under standard conditions.

-

Reagent: Use Sodium Triacetoxyborohydride (STAB) in DCE/DCM.

References

-

Organic Syntheses:N-Boc-piperazine Synthesis and Usage.

- Source: Organic Syntheses, Coll. Vol. 10, p.675 (2004).

-

Link:

-

Piperazine Monohydrochloride Method:Method for the preparation of piperazine monohydrochloride and selective alkyl

- Source: US P

-

Link:

-

Reductive Amination Selectivity:Reductive Amin

- Source: Master Organic Chemistry / RSC Publishing.

-

Link:

-

NIH / PubMed Central:Simplified Procedure for General Synthesis of Monosubstituted Piperazines.

-

Source: Molecules (2020).[5]

-

Link:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]

- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]

- 12. Piperazine synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

1-(4-Bromophenyl)-4-isopropylpiperazine stability and degradation issues

This guide is intended for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-4-isopropylpiperazine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and relevant scientific literature to ensure accuracy and practical utility in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-(4-Bromophenyl)-4-isopropylpiperazine.

Q1: What are the recommended storage conditions for 1-(4-Bromophenyl)-4-isopropylpiperazine and its hydrochloride salt?

A1: For optimal stability, 1-(4-Bromophenyl)-4-isopropylpiperazine and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] Opened containers must be tightly resealed to prevent moisture ingress and leakage.[1] For long-term storage, refrigeration (2-8°C) is recommended.[3] The hydrochloride salt is generally more stable as a solid due to the protonation of the piperazine nitrogens, which reduces their susceptibility to oxidation.

Q2: Is 1-(4-Bromophenyl)-4-isopropylpiperazine sensitive to air or light?

A2: Yes, arylpiperazine derivatives can be sensitive to both air (oxidation) and light (photodegradation). It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the container is frequently opened.[4] To prevent photodegradation, always store the compound in amber vials or light-blocking containers.

Q3: What solvents are suitable for dissolving 1-(4-Bromophenyl)-4-isopropylpiperazine for experimental use?

A3: The solubility will depend on whether you are using the free base or a salt form (e.g., hydrochloride). The free base is generally soluble in organic solvents. The hydrochloride salt of 1-(4-Bromophenyl)piperazine is soluble in DMSO and PBS (pH 7.2) at concentrations of at least 10 mg/mL. When preparing solutions, it is crucial to consider the pH and potential for hydrolysis, especially for long-term experiments.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample. Could these be degradation products?

A4: It is highly probable. The appearance of new peaks, especially with a decrease in the main compound's peak area over time, is a strong indicator of degradation. The troubleshooting guides in Section 2 provide detailed steps on how to identify these degradation products and their potential causes. Common analytical techniques to identify these impurities include High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).[1]

Q5: How does pH affect the stability of 1-(4-Bromophenyl)-4-isopropylpiperazine in aqueous solutions?

A5: The stability of arylpiperazines in aqueous solutions is often pH-dependent. The piperazine ring contains two nitrogen atoms that can be protonated at acidic pH. This can influence the compound's susceptibility to hydrolysis and other degradation pathways. Generally, extreme pH conditions (highly acidic or highly basic) and elevated temperatures can accelerate degradation. It is crucial to determine the stability of the compound at the specific pH of your experimental buffer system.

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and mitigating common stability and degradation issues encountered during experiments with 1-(4-Bromophenyl)-4-isopropylpiperazine.

Guide 1: Investigating Unexpected Experimental Results or Sample Instability

If you suspect your compound is degrading, a systematic approach is necessary to identify the cause and prevent further issues.

Caption: Workflow for initial investigation of suspected degradation.

-

Initial Observation and Record Keeping:

-

Document any changes in the physical appearance of your solid sample or solution (e.g., color change from white to yellow/brown, precipitation).

-

Carefully review your experimental data for anomalies, such as decreased potency, unexpected biological activity, or changes in spectroscopic properties.

-

-

Analytical Confirmation of Degradation:

-

Use a stability-indicating analytical method, typically reverse-phase HPLC with UV detection, to analyze a fresh sample and the suspect sample.

-

A decrease in the peak area of 1-(4-Bromophenyl)-4-isopropylpiperazine and the emergence of new peaks are strong evidence of degradation.

-

-

Hypothesize Potential Causes:

-

Hydrolysis: Was the compound in an aqueous solution at a low or high pH for an extended period?

-

Oxidation: Was the sample exposed to air, oxidizing agents, or metal ions? The tertiary amines in the piperazine ring are susceptible to oxidation.

-

Photodegradation: Was the sample exposed to UV or ambient light? Bromophenyl compounds can be susceptible to photodegradation.

-

Thermal Degradation: Was the sample exposed to high temperatures?

-

-

Mitigation and Prevention:

-

Prepare fresh solutions for each experiment.

-

If possible, degas solvents and work under an inert atmosphere.

-

Protect samples from light at all stages of the experiment.

-

Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

-

Guide 2: Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2] These studies involve subjecting the compound to stress conditions to accelerate its degradation.

Caption: Experimental workflow for forced degradation studies.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Hydrolytic Degradation: